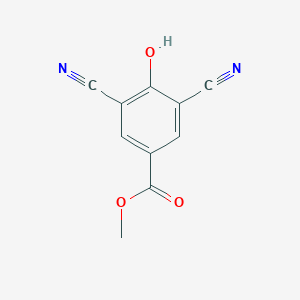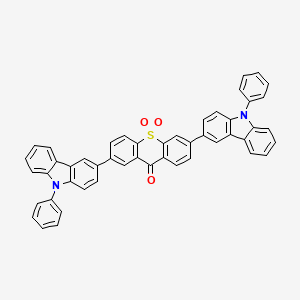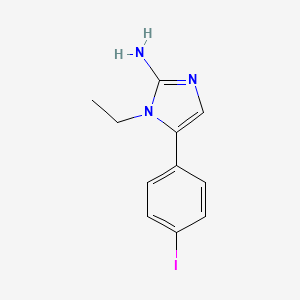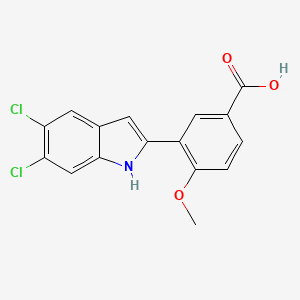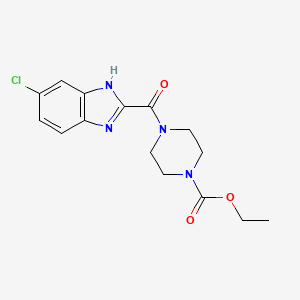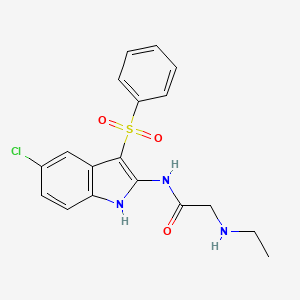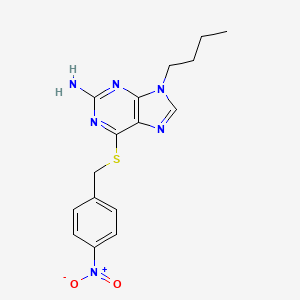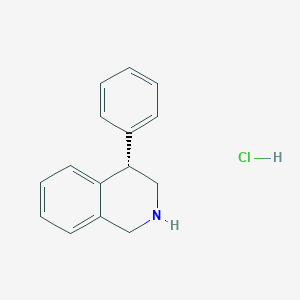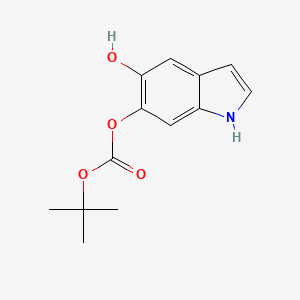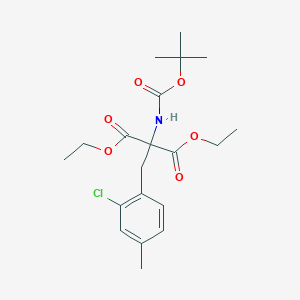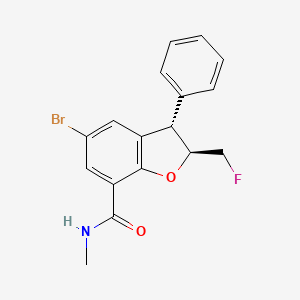
Rel-(2S,3S)-5-bromo-2-(fluoromethyl)-N-methyl-3-phenyl-2,3-dihydrobenzofuran-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(2S,3S)-5-bromo-2-(fluoromethyl)-N-methyl-3-phenyl-2,3-dihydrobenzofuran-7-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a fluoromethyl group, and a dihydrobenzofuran ring. Its stereochemistry is defined by the (2S,3S) configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2S,3S)-5-bromo-2-(fluoromethyl)-N-methyl-3-phenyl-2,3-dihydrobenzofuran-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the chemoenzymatic preparation, which utilizes both chemical and enzymatic reactions to achieve high enantioselectivity . The process may involve the use of specific catalysts and reagents to introduce the bromine and fluoromethyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of advanced technologies and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(2S,3S)-5-bromo-2-(fluoromethyl)-N-methyl-3-phenyl-2,3-dihydrobenzofuran-7-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Rel-(2S,3S)-5-bromo-2-(fluoromethyl)-N-methyl-3-phenyl-2,3-dihydrobenzofuran-7-carboxamide has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Rel-(2S,3S)-5-bromo-2-(fluoromethyl)-N-methyl-3-phenyl-2,3-dihydrobenzofuran-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Rel-(2S,3S)-5-bromo-2-(fluoromethyl)-N-methyl-3-phenyl-2,3-dihydrobenzofuran-7-carboxamide can be compared with other similar compounds, such as:
(2S,3S)-2-chloro-3-hydroxy ester compounds: These compounds share similar stereochemistry but differ in functional groups.
(2S,3S)-2,3-butanediols: These compounds have similar stereochemistry but different core structures.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H15BrFNO2 |
|---|---|
Molekulargewicht |
364.2 g/mol |
IUPAC-Name |
(2S,3S)-5-bromo-2-(fluoromethyl)-N-methyl-3-phenyl-2,3-dihydro-1-benzofuran-7-carboxamide |
InChI |
InChI=1S/C17H15BrFNO2/c1-20-17(21)13-8-11(18)7-12-15(10-5-3-2-4-6-10)14(9-19)22-16(12)13/h2-8,14-15H,9H2,1H3,(H,20,21)/t14-,15+/m1/s1 |
InChI-Schlüssel |
YTJCUKCJAKEMRP-CABCVRRESA-N |
Isomerische SMILES |
CNC(=O)C1=CC(=CC2=C1O[C@@H]([C@H]2C3=CC=CC=C3)CF)Br |
Kanonische SMILES |
CNC(=O)C1=CC(=CC2=C1OC(C2C3=CC=CC=C3)CF)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




